Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound that belongs to the oxadiazole family. . The compound’s structure includes a nitrophenyl group and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of hydrazides with appropriate reagents. One common method involves the reaction of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride . This reaction is carried out under reflux conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s oxadiazole ring is a pharmacophore in many biologically active molecules, making it a potential candidate for drug development.
Biological Studies: It has been studied for its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry enables the compound to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Aryl-5-substituted-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and have similar biological activities.
1,3,4-Thiadiazoles: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the benzoate ester enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
CAS No. |
56894-70-3 |
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Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)11-7-3-2-6-10(11)14-17-18-15(24-14)12-8-4-5-9-13(12)19(21)22/h2-9H,1H3 |
InChI Key |
QMGSNPFOGZEFSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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